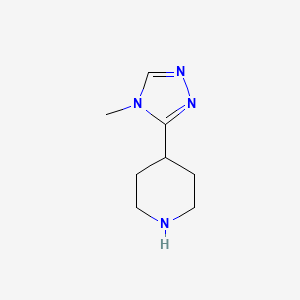

4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methyl-1,2,4-triazol-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-12-6-10-11-8(12)7-2-4-9-5-3-7/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGLYAJNIDZGGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649734 | |

| Record name | 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

297172-18-0 | |

| Record name | 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=297172-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of a robust and well-established synthetic pathway for the preparation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine, a valuable heterocyclic building block in medicinal chemistry and drug development. The presented methodology emphasizes strategic choices in protecting group chemistry, cyclization reactions, and regioselective alkylation to ensure high purity and yield of the target compound. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also the underlying scientific rationale for each step. We will delve into the critical aspects of the synthesis, from the selection of starting materials to the final deprotection, providing a comprehensive and self-validating guide for the successful synthesis of this important molecule. The significance of this compound is underscored by its role as a potential glutaminyl cyclase isoenzyme inhibitor for cancer therapy[1][2].

Introduction: The Significance of the Piperidine-Triazole Scaffold

The confluence of piperidine and 1,2,4-triazole moieties in a single molecular entity has garnered considerable attention in the realm of medicinal chemistry. The piperidine ring, a ubiquitous scaffold in natural products and pharmaceuticals, often imparts favorable pharmacokinetic properties, such as improved bioavailability and solubility[3]. On the other hand, the 1,2,4-triazole ring is a versatile pharmacophore known for its diverse biological activities, including antifungal, antiviral, and anticancer properties[4]. The strategic combination of these two heterocycles in this compound creates a molecule with significant potential for interacting with biological targets, as evidenced by its investigation as a glutaminyl cyclase isoenzyme inhibitor[1][2].

This guide will focus on a synthetic approach that commences with the commercially available piperidine-4-carboxylic acid, highlighting the critical transformations required to construct the target molecule with precision and efficiency.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the piperidine nitrogen and the C-C bond between the piperidine and triazole rings. However, a more practical approach involves the construction of the triazole ring onto a pre-existing piperidine scaffold.

Our forward synthetic strategy will, therefore, involve the following key transformations:

-

Protection of the piperidine nitrogen: To prevent unwanted side reactions during the subsequent chemical modifications, the secondary amine of piperidine-4-carboxylic acid will be protected with a suitable protecting group, in this case, the tert-butyloxycarbonyl (Boc) group.

-

Formation of a key intermediate: The carboxylic acid functionality will be converted into a carbohydrazide, which serves as a direct precursor for the 1,2,4-triazole ring.

-

Cyclization to the 1,2,4-triazole ring: The carbohydrazide will be cyclized using a one-carbon source to form the heterocyclic core.

-

Regioselective N-methylation: The crucial step of introducing the methyl group at the N4 position of the triazole ring will be addressed, with a discussion on controlling the regioselectivity of the alkylation.

-

Deprotection: The final step will involve the removal of the Boc protecting group to yield the desired product.

Experimental Protocols and Mechanistic Insights

Synthesis of N-Boc-piperidine-4-carboxylic acid methyl ester

The initial step involves the protection of the piperidine nitrogen with a Boc group, followed by esterification of the carboxylic acid. This can be achieved in a two-step or a one-pot procedure. The Boc group is chosen for its stability under the conditions of the subsequent reactions and its facile removal under acidic conditions.

Protocol:

-

To a stirred suspension of piperidine-4-carboxylic acid in a suitable solvent such as dichloromethane (DCM), add triethylamine (Et3N) at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O in DCM.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

After completion of the protection step, the carboxylic acid can be esterified. To the reaction mixture, add potassium carbonate and iodomethane in dimethylformamide (DMF).[5]

-

Stir the reaction mixture at room temperature for three hours.

-

Work-up involves quenching the reaction with water, extraction with an organic solvent, and purification by column chromatography.

Causality of Experimental Choices:

-

The use of a base like triethylamine is essential to deprotonate the carboxylic acid and facilitate the reaction with (Boc)2O.

-

The esterification with iodomethane is a standard procedure for converting a carboxylic acid to its methyl ester. The use of a polar aprotic solvent like DMF facilitates this SN2 reaction.

Synthesis of N-Boc-piperidine-4-carbohydrazide

The methyl ester is then converted to the corresponding carbohydrazide by reaction with hydrazine hydrate. This is a crucial step as the carbohydrazide is the direct precursor for the triazole ring.

Protocol:

-

Dissolve N-Boc-piperidine-4-carboxylic acid methyl ester in ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for an appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product is typically isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

Causality of Experimental Choices:

-

Hydrazine hydrate is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the carbohydrazide.

-

Ethanol is a common solvent for this reaction as it is polar enough to dissolve the starting materials and is relatively inert under the reaction conditions.

Synthesis of N-Boc-4-(4H-1,2,4-triazol-3-yl)piperidine

The construction of the 1,2,4-triazole ring is achieved by the cyclization of the carbohydrazide with a one-carbon source. A common and effective method is the reaction with formic acid or an orthoformate ester.

Protocol (using formic acid):

-

Heat a mixture of N-Boc-piperidine-4-carbohydrazide and an excess of formic acid at reflux.

-

The reaction progress is monitored by TLC.

-

After completion, the excess formic acid is removed under reduced pressure.

-

The residue is then worked up by neutralization with a base and extraction with an organic solvent.

Causality of Experimental Choices:

-

Formic acid serves as the source of the carbon atom that will become C5 of the triazole ring. The reaction proceeds through the formation of an N-formylhydrazide intermediate, which then undergoes intramolecular cyclization and dehydration to form the triazole ring[6].

Regioselective N-Methylation of the 1,2,4-Triazole Ring

This is a critical step that determines the final structure of the target molecule. The alkylation of 3-substituted-1H-1,2,4-triazoles can occur at either the N1, N2, or N4 position. To achieve the desired N4-methylation, specific reaction conditions are required.

Protocol:

-

Dissolve N-Boc-4-(4H-1,2,4-triazol-3-yl)piperidine in a suitable solvent like DMF.

-

Add a base such as sodium carbonate (Na2CO3).

-

Add the methylating agent, for example, methyl iodide (CH3I).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

The reaction is then quenched with water and the product is extracted with an organic solvent. Purification is typically performed by column chromatography.

Causality of Experimental Choices and Regioselectivity:

-

The regioselectivity of the alkylation of 1,2,4-triazoles is influenced by several factors, including the nature of the substituent on the triazole ring, the alkylating agent, the base, and the solvent.

-

In the case of 3-substituted-1H-1,2,4-triazoles, alkylation often preferentially occurs at the N1 position under neutral or weakly basic conditions. However, the use of a stronger base and a polar aprotic solvent like DMF can favor the formation of the N4-alkylated product[7]. The choice of sodium carbonate as the base and DMF as the solvent is crucial for directing the methylation to the N4 position[7].

Deprotection of the Piperidine Nitrogen

The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.

Protocol:

-

Dissolve N-Boc-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine in a solvent such as DCM or dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature for a few hours.

-

The solvent and excess acid are removed under reduced pressure.

-

The resulting salt can be neutralized with a base to obtain the free amine or used as the salt.

Causality of Experimental Choices:

-

The Boc group is labile to strong acids, which cleave the tert-butyl carbamate to release the free amine, carbon dioxide, and isobutylene.

Alternative Synthetic Route from 4-Cyanopiperidine

An alternative approach to the synthesis of the target molecule starts from 4-cyanopiperidine. This route involves the conversion of the nitrile group into a functionality that can be cyclized to form the triazole ring.

4.1. Synthesis of Piperidine-4-carbothioamide

The nitrile group of 4-cyanopiperidine can be converted to a thioamide by reaction with hydrogen sulfide.

Protocol:

-

React 4-cyanopiperidine hydrochloride with hydrogen sulfide in a suitable solvent, such as ethanol, in the presence of a catalytic amount of a base like triethylamine[8].

-

The reaction is typically carried out in a sealed vessel under pressure.

-

The product, piperidine-4-carbothioamide hydrochloride, can be isolated by filtration.

4.2. Formation of the 1,2,4-Triazole Ring

The thioamide can then be used to construct the triazole ring through various methods, such as reaction with a carbohydrazide followed by cyclization, or by S-alkylation followed by reaction with a hydrazine derivative.

While this route is a viable alternative, the synthesis starting from piperidine-4-carboxylic acid is often preferred due to the milder reaction conditions and potentially higher overall yields for the specific target molecule.

Data Summary

The following table summarizes the key transformations and expected outcomes for the primary synthetic route.

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | Piperidine-4-carboxylic acid | (Boc)2O, Et3N, CH3I, K2CO3 | N-Boc-piperidine-4-carboxylic acid methyl ester | 85-95 |

| 2 | N-Boc-piperidine-4-carboxylic acid methyl ester | Hydrazine hydrate | N-Boc-piperidine-4-carbohydrazide | 90-98 |

| 3 | N-Boc-piperidine-4-carbohydrazide | Formic acid | N-Boc-4-(4H-1,2,4-triazol-3-yl)piperidine | 70-85 |

| 4 | N-Boc-4-(4H-1,2,4-triazol-3-yl)piperidine | CH3I, Na2CO3 | N-Boc-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine | 60-75 (N4-isomer) |

| 5 | N-Boc-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine | TFA or HCl | This compound | >95 |

Conclusion

This technical guide has detailed a reliable and efficient synthetic route for the preparation of this compound. By employing a strategic use of protecting groups, a well-established method for triazole ring formation, and careful control of the regioselective N-methylation step, the target molecule can be obtained in good overall yield and high purity. The provided protocols and the discussion of the underlying chemical principles are intended to empower researchers in the field of medicinal chemistry to confidently synthesize this valuable building block for the development of novel therapeutics. The self-validating nature of the described protocols, grounded in established chemical literature, ensures a high probability of success for the experienced synthetic chemist.

References

- Baran, P. S. (2010). Radical Reactions in Organic Synthesis. Wiley.

- Bulger, P. G., Cottrell, I. F., & Cowden, C. J. (2000). An Investigation into the Alkylation of 1,2,4-Triazole. Tetrahedron Letters, 41(8), 1297-1301.

- Bayer AG. (2018). Process for preparing piperidine-4-carbothioamide hydrochloride. U.S.

-

Zhou, Q., et al. (2024). Design, synthesis, and evaluation of this compound derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 117019. [Link]

- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.

-

IP Indexing. (n.d.). A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazoles. [Link]

-

Zhou, Q., et al. (2024). Design, synthesis, and evaluation of this compound derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. ResearchGate. [Link]

- Mirzaei, Y. R., Twamley, B., & Shreeve, J. M. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. The Journal of Organic Chemistry, 67(26), 9340–9345.

-

Zhou, Q., et al. (2024). Design, synthesis, and evaluation of this compound derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. PubMed. [Link]

-

Journal of Research in Chemistry. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. [Link]

- Google Patents. (2016). Method for preparing 4-cyanopiperidine hydrochloride.

-

Lukin, A. Yu., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. ResearchGate. [Link]

-

Journal of Research in Chemistry. (2024). Synthesis of some new substituted 1,2,4-triazole and 1,3,4-thiadiazole and their derivatives. [Link]

-

Molecules. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

Molecules. (2021). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. [Link]

-

IP Indexing. (n.d.). A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. [Link]

-

Molecules. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

-

Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

- Google Patents. (2017). Method for preparing 4-cyanopiperidine hydrochloride.

-

CORE. (1979). Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. [Link]

-

ResearchGate. (2023). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. [Link]

- Google Patents. (2016). Synthesizing process of 1H-1,2,4-triazole.

-

Molecules. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]

-

DTIC. (1987). Piperidine Synthesis. [Link]

-

ResearchGate. (2015). Reactions of compound 4 with hydrazine hydrate, phenylhydrazine, cyclohexylamine and piperidine. [Link]

-

Molecules. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. [Link]

- Google Patents. (1984).

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

-

PubMed. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. [Link]

-

Molecules. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. [Link]

-

ResearchGate. (2020). Regioselective formation of new 3- S -alkylated-1,2,4-triazole-quinolones. [Link]

-

TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. [Link]

-

PubMed. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles. [Link]

-

ResearchGate. (2010). ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and evaluation of this compound derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistryjournal.net [chemistryjournal.net]

- 5. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 6. US4490539A - Process for the preparation of 1,2,4-triazole - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride - Google Patents [patents.google.com]

"physicochemical properties of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine"

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Triazole-Piperidine Scaffold

In the landscape of medicinal chemistry, the strategic combination of specific pharmacophoric fragments is a cornerstone of rational drug design. The molecule this compound represents such a scaffold, merging the versatile 1,2,4-triazole ring with a saturated piperidine moiety. This compound serves not only as a crucial building block for more complex molecules but is also a subject of investigation in its own right, with derivatives being explored as potential inhibitors of enzymes like glutaminyl cyclase for cancer therapy.[1][2][3]

The journey of a molecule from a laboratory curiosity to a clinical candidate is fundamentally governed by its physicochemical properties. These characteristics—spanning ionization, lipophilicity, and solubility—dictate how a compound will behave in a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME).[4][5][6] An early and thorough understanding of this profile is not merely an academic exercise; it is a critical, data-driven approach to de-risking drug development projects and optimizing candidates for success.[7][8]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we will explore the causality behind experimental choices, the interplay between different properties, and the direct implications of these characteristics for researchers in the field of drug discovery.

Molecular Identity and Core Structural Attributes

The foundational step in any physicochemical assessment is the unambiguous confirmation of the molecule's structure and core attributes.

Chemical Structure:

Figure 1. 2D structure of this compound.

The structure consists of a piperidine ring substituted at the 4-position with a 3-yl-linked 1,2,4-triazole ring, which is, in turn, methylated at the N4 position. This arrangement presents distinct regions of basicity (the piperidine nitrogen) and polarity (the triazole ring).

Core Properties Summary:

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₄ | [9] |

| Molecular Weight | 166.22 g/mol | [9] |

| CAS Number | 297172-18-0 | [10] |

| Form | Free Base | N/A |

| Related Form | Dihydrochloride Salt | N/A |

| CAS No. (Di-HCl Salt) | 1185301-61-4 | [1] |

| M.W. (Di-HCl Salt) | 239.14 g/mol | [1] |

The availability of a dihydrochloride salt is a key formulation insight, suggesting that the free base may have limited aqueous solubility and that protonation is a viable strategy to enhance this critical property.[1]

Ionization Constant (pKa): The Master Switch of Biological Behavior

The pKa dictates the charge state of a molecule at a given pH. For an ionizable drug, this is arguably the most influential physicochemical parameter, directly impacting solubility, membrane permeability, target binding, and formulation strategies.[7]

A predicted pKa for this compound is approximately 9.84 .[9] This value corresponds to the protonation of the secondary amine within the piperidine ring, which is the most basic center in the molecule. The nitrogen atoms of the 1,2,4-triazole ring are significantly less basic.[11]

Implications for Drug Development: With a pKa of 9.84, the compound will be >99% protonated and exist as a cation at physiological pH (7.4). This has profound consequences:

-

High Aqueous Solubility: The charged state enhances interactions with polar water molecules, leading to good solubility in aqueous media like the gastrointestinal fluid and blood plasma.

-

Reduced Membrane Permeability: The positive charge will hinder passive diffusion across lipid-rich biological membranes (e.g., the gut wall, blood-brain barrier). This is a classic trade-off between solubility and permeability.

-

Potential for Ionic Interactions: The cationic form can engage in strong ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a target protein's binding pocket.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration remains the gold standard for pKa determination due to its accuracy and directness.[12][13] The method involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is incrementally added.

Step-by-Step Methodology:

-

Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a co-solvent mixture like methanol/water or dioxane/water, to ensure solubility of both the neutral and ionized forms.[12] An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.

-

Titration: The solution is titrated with a standardized solution of strong acid (e.g., HCl).

-

Data Acquisition: A calibrated pH electrode monitors the pH of the solution after each addition of titrant.

-

Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, often corresponding to the pH at which the compound is 50% protonated. Specialized software like PKAS can be used for precise calculation from the potential measurements.[12][13]

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP & LogD): Balancing Permeability and Solubility

Lipophilicity is a measure of a compound's affinity for a non-polar, lipid-like environment versus a polar, aqueous one. It is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target toxicity.[5][7]

-

LogP (Partition Coefficient): Refers to the partitioning of the neutral species of the molecule between n-octanol and water.

-

LogD (Distribution Coefficient): Refers to the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound like this, LogD is the more biologically relevant parameter.[14]

The relationship is defined by the compound's pKa. For a base: LogDpH ≈ LogP - log(1 + 10(pKa - pH))

Given the pKa of 9.84, at pH 7.4, the LogD₇.₄ will be significantly lower (more hydrophilic) than the LogP of the neutral form due to the predominance of the water-soluble cation. An optimal LogD₇.₄ for CNS drugs is often cited as being between 1 and 3.[15]

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

The shake-flask method is the traditional and most reliable technique for measuring partition coefficients.[16]

Step-by-Step Methodology:

-

System Preparation: Equal volumes of n-octanol and a phosphate buffer at pH 7.4 are pre-saturated with each other by vigorous mixing, then allowed to separate. This prevents volume changes during the experiment.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and organic layers.

-

Quantification: The concentration of the compound in each phase is measured accurately, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: LogD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Experimental workflow for the shake-flask LogD determination.

Aqueous Solubility: The Prerequisite for Absorption

A drug must be in solution to be absorbed. Poor aqueous solubility is a leading cause of failure in drug development.[16][17] As discussed, the solubility of this compound is intrinsically linked to its pKa.

-

Intrinsic Solubility (S₀): The solubility of the neutral, un-ionized form of the compound.

-

pH-Dependent Solubility: The total solubility at a given pH, which increases significantly as the pH drops below the pKa and the highly soluble cationic form predominates.

The fact that this compound is often supplied as a dihydrochloride salt strongly implies that the intrinsic solubility of the free base is low, and the salt form is necessary to achieve workable concentrations for biological assays and formulation.[1]

Experimental Protocol: Thermodynamic Solubility Assay

This method measures the equilibrium solubility of a compound, providing a definitive value under specific conditions (e.g., in a particular buffer).

Step-by-Step Methodology:

-

Incubation: An excess of the solid compound is added to a vial containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The resulting slurry is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

-

Separation: The suspension is filtered or centrifuged to remove all undissolved solid.

-

Analysis: The concentration of the compound in the clear supernatant is determined using a calibrated analytical method like HPLC-UV.

Caption: Relationship between pH, pKa, and the resulting solubility profile.

Spectroscopic and Structural Confirmation

While not physicochemical properties in the ADME sense, spectroscopic data are essential for verifying the identity and purity of the compound under study. Any experimental data is meaningless without confirmation that the correct molecule is being tested.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure.[18][19][20] Expected ¹H NMR signals would include multiplets for the piperidine ring protons, a singlet for the N-methyl group, and a singlet for the C5-proton of the triazole ring.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[19][21] For the free base, the [M+H]⁺ ion would be expected at m/z 167.12.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of key functional groups.[19][21] Characteristic peaks would include C-H stretching for the aliphatic piperidine and methyl groups, and C=N/C-N stretching vibrations from the triazole ring.

Conclusion: A Profile for Rational Drug Design

The physicochemical properties of this compound paint a clear picture of a polar, basic molecule. Its high pKa ensures that it is predominantly a water-soluble cation under physiological conditions. This profile is summarized below.

| Property | Predicted/Inferred Value | Key Implication for Drug Development |

| pKa | ~9.84 | Predominantly cationic at pH 7.4; high aqueous solubility. |

| LogD₇.₄ | Expected to be low (< 0) | Good solubility but likely poor passive membrane permeability. |

| Aqueous Solubility | pH-dependent; low intrinsic solubility but high at acidic/neutral pH. | Favorable for formulation and systemic exposure after IV dosing. |

This profile suggests that while the scaffold is well-suited for achieving good aqueous solubility and engaging in ionic target interactions, modifications would be necessary to enhance membrane permeability if oral absorption or CNS penetration were desired goals. Strategies could include designing prodrugs that mask the basic piperidine nitrogen or introducing lipophilic substituents elsewhere on the scaffold to increase the overall LogP.

Ultimately, a thorough experimental characterization of these fundamental properties is an indispensable first step in the rational design and development of new therapeutic agents based on this promising molecular framework.

References

-

Benchchem. 4-(4-Methyl-4H-[1][5][10]triazol-3-yl)-piperidine dihydrochloride. Available from:

- BLDpharm. 297172-18-0|this compound.

- Anonymous. Importance of Physicochemical Properties In Drug Discovery. (2015).

- Leonti, M. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Anonymous. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024).

- Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes.

- Islamoglu, F. & Kahveci, B. Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry. (2011).

- LookChem. What are the physicochemical properties of drug?. (2023).

- Gökçe, M., et al. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. Molecules.

- ChemBK. 4-(4-Methyl-4H-1,2,4-triazol-3-yl) - Names and Identifiers.

- Zhou, Q., et al. Design, synthesis, and evaluation of this compound derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. (2025).

- Zhou, Q., et al. Design, synthesis, and evaluation of this compound derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. ResearchGate. (2024).

- The Royal Society of Chemistry. Supplementary Information.

- Shultz, M.D. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters.

- ResearchGate. Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. (2025).

- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.

- Anonymous. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. (2022).

- Perlovich, G.L., et al. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules. (2022).

-

MDPI. 4-(4-(((1H-Benzo[d][1][4][10]triazol-1-yl)oxy)methyl). Available from:

- ACD/Labs. LogP—Making Sense of the Value.

- Wujec, M., et al. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. (2023).

- Al-Hourani, B.J., et al. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. (2025).

Sources

- 1. 4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride | 1185301-61-4 | Benchchem [benchchem.com]

- 2. Design, synthesis, and evaluation of this compound derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. What are the physicochemical properties of drug? [lookchem.com]

- 9. chembk.com [chembk.com]

- 10. 297172-18-0|this compound|BLD Pharm [bldpharm.com]

- 11. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. orientjchem.org [orientjchem.org]

- 13. Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures – Oriental Journal of Chemistry [orientjchem.org]

- 14. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acdlabs.com [acdlabs.com]

- 16. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

An In-depth Technical Guide to the Core Mechanism of Action of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine and Its Derivatives

Abstract

The 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique three-dimensional arrangement and electronic properties make it a versatile building block for designing selective and potent modulators of various biological targets. This technical guide synthesizes the current understanding of the primary mechanisms of action associated with this scaffold, focusing on two well-documented areas: the modulation of muscarinic acetylcholine receptors and the inhibition of glutaminyl cyclase isoenzymes. By delving into the causality behind experimental designs and presenting validated protocols, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide their own investigations into this promising chemical series.

Introduction: The Emergence of a Privileged Scaffold

The this compound core combines the structural rigidity of the piperidine ring with the hydrogen bonding capabilities and metabolic stability of the N-methylated triazole moiety.[1] This combination has proven fruitful in the development of therapeutic agents targeting a range of pathologies, from neurodegenerative diseases to oncology. The initial interest in this scaffold was driven by its potential to interact with enzymes and receptors where the triazole-piperidine structure plays a crucial role in binding interactions.[1] This guide will dissect the molecular mechanisms that underpin the therapeutic potential of this chemical class, providing both a high-level overview and detailed experimental frameworks.

Mechanism of Action I: Modulation of Muscarinic Acetylcholine Receptors

A significant body of research points towards the activity of this compound derivatives as modulators of muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype.[2][3] These G protein-coupled receptors (GPCRs) are pivotal in the central nervous system, regulating cognitive functions such as learning and memory.[4][5]

The M1 Muscarinic Receptor as a Therapeutic Target

The M1 receptor is predominantly expressed in the neocortex and hippocampus, making it a prime target for treating cognitive deficits associated with Alzheimer's disease and schizophrenia.[4][5] Activation of the M1 receptor initiates a signaling cascade through its coupling to Gq/11 proteins.[5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5] Downstream of this, the extracellular signal-regulated kinase (ERK) and mitogen-activated protein kinase (MAPK) pathways can also be activated.[6]

Orthosteric vs. Allosteric Modulation

Muscarinic receptors possess a highly conserved orthosteric binding site where the endogenous ligand, acetylcholine, binds.[7] However, they also have less conserved allosteric sites on the extracellular surface.[8][9][10]

-

Orthosteric Agonists: These ligands bind directly to the acetylcholine binding site to activate the receptor. While effective, achieving subtype selectivity with orthosteric agonists can be challenging due to the high homology of this site across the five muscarinic receptor subtypes.[3][7]

-

Positive Allosteric Modulators (PAMs): PAMs bind to a distinct allosteric site, and while they may not activate the receptor on their own, they enhance the affinity and/or efficacy of the endogenous ligand, acetylcholine.[7][9] This offers the potential for greater subtype selectivity and a more physiological modulation of receptor activity.[11]

The this compound scaffold has been incorporated into molecules designed as both orthosteric agonists and allosteric modulators of the M1 receptor.

Elucidating the M1 Receptor Mechanism: A Step-by-Step Experimental Workflow

To characterize the interaction of a novel this compound derivative with the M1 receptor, a tiered experimental approach is recommended.

Caption: Experimental workflow for characterizing M1 receptor activity.

-

Objective: To determine the binding affinity (Ki) of the test compound for the human M1 receptor.

-

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human M1 receptor.

-

[³H]N-methylscopolamine ([³H]NMS) as the radioligand.

-

Test compound stock solution in DMSO.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation vials and cocktail.

-

-

Procedure:

-

In a 96-well plate, combine cell membranes, [³H]NMS (at a concentration near its Kd), and varying concentrations of the test compound.

-

For non-specific binding, use a high concentration of a known M1 antagonist (e.g., atropine).

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold assay buffer.

-

Allow filters to dry, then add scintillation cocktail and count radioactivity using a scintillation counter.

-

Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

-

-

Objective: To measure the functional potency (EC50) and efficacy (Emax) of the test compound in activating the M1 receptor-mediated Gq pathway.

-

Materials:

-

HEK293 cells stably expressing the human M1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with an injection port (e.g., FLIPR).

-

-

Procedure:

-

Plate the cells in a 96-well, black-walled, clear-bottom plate and grow overnight.

-

Load the cells with the Fluo-4 AM dye according to the manufacturer's protocol.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject varying concentrations of the test compound and immediately begin recording the fluorescence signal over time.

-

The peak fluorescence intensity corresponds to the calcium response.

-

Plot the dose-response curve to determine the EC50 and Emax values.

-

M1 Receptor Signaling Pathway Diagram

Caption: M1 muscarinic receptor signaling cascade.

Mechanism of Action II: Inhibition of Glutaminyl Cyclase Isoenzymes

More recently, derivatives of this compound have been designed and synthesized as inhibitors of glutaminyl cyclase (QC) and its isoenzyme (isoQC).[12][13] These enzymes are implicated in cancer progression through their role in modifying the CD47 "don't eat me" signal.[12]

The Role of QC/isoQC in Cancer

Upregulated isoQC in tumor cells catalyzes the pyroglutamylation of the N-terminus of CD47.[12] This post-translational modification enhances the binding of CD47 to SIRPα on macrophages, strengthening the "don't eat me" signal and allowing cancer cells to evade phagocytosis.[12] Therefore, inhibiting isoQC represents a novel immunotherapeutic strategy.

Characterizing QC/isoQC Inhibition

-

Objective: To determine the IC50 of the test compound against recombinant human QC and isoQC.

-

Materials:

-

Recombinant human QC and isoQC.

-

A suitable substrate (e.g., H-Gln-βNA).

-

A coupled enzyme system (e.g., pyroglutamyl aminopeptidase and L-amino acid oxidase) to produce a detectable signal (e.g., H₂O₂).

-

A detection reagent (e.g., Amplex Red and horseradish peroxidase).

-

Test compound stock solution in DMSO.

-

-

Procedure:

-

In a 96-well plate, combine the enzyme (QC or isoQC), varying concentrations of the test compound, and the coupled enzyme system.

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C for a set period (e.g., 30 minutes).

-

Measure the fluorescence or absorbance of the product.

-

Plot the dose-response curve to calculate the IC50 value.

-

-

Objective: To confirm that the compound can inhibit isoQC activity within cancer cells and reduce the levels of pyroglutamylated CD47 (pE-CD47).

-

Materials:

-

Cancer cell line with high isoQC expression (e.g., A549).[12]

-

Test compound.

-

Antibodies specific for pE-CD47 and total CD47.

-

Western blot or ELISA equipment.

-

-

Procedure:

-

Treat the cancer cells with varying concentrations of the test compound for 24-48 hours.

-

Lyse the cells and collect the protein.

-

Quantify the levels of pE-CD47 and total CD47 using Western blot or a sandwich ELISA.

-

A dose-dependent decrease in the pE-CD47/total CD47 ratio indicates cellular target engagement.

-

QC/isoQC Inhibition Pathway Diagram

Caption: Mechanism of isoQC inhibition in cancer.

Quantitative Data Summary

| Compound Class | Target | Assay Type | Key Parameter | Typical Range | Reference |

| M1 Agonists | Muscarinic M1 Receptor | Radioligand Binding | Ki | Low nM | [14] |

| M1 Agonists | Muscarinic M1 Receptor | Calcium Mobilization | EC50 | Low nM | [15] |

| QC/isoQC Inhibitors | Glutaminyl Cyclase | Enzyme Inhibition | IC50 | nM to µM | [12][13] |

| QC/isoQC Inhibitors | isoQC in cells | Cellular Target Engagement | pE-CD47 Reduction | Dose-dependent | [12] |

Conclusion and Future Directions

The this compound scaffold is a validated starting point for the development of potent and selective modulators of both muscarinic receptors and glutaminyl cyclase isoenzymes. The specific mechanism of action is dictated by the chemical substitutions on this core structure, highlighting the importance of rational drug design.

For researchers in neuropharmacology, this scaffold offers a promising avenue for developing M1-selective agonists or PAMs for the treatment of cognitive disorders. The key challenge remains achieving high selectivity over other muscarinic subtypes to minimize side effects.[15][16]

In oncology, the development of isoQC inhibitors based on this scaffold presents an exciting opportunity to create novel immunotherapies that disrupt the CD47-SIRPα axis.[12] Future work should focus on optimizing the pharmacokinetic properties of these inhibitors and evaluating their efficacy in in vivo cancer models.

The self-validating protocols and workflows presented in this guide provide a robust framework for advancing our understanding and application of this versatile chemical entity.

References

-

Activation and allosteric modulation of a muscarinic acetylcholine receptor - PubMed Central . PubMed Central. Available at: [Link].

-

Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC - PubMed Central . PubMed Central. Available at: [Link].

-

Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC - PubMed Central . PubMed Central. Available at: [Link].

-

Modes of binding at the orthosteric and/or allosteric site. Muscarinic... - ResearchGate . ResearchGate. Available at: [Link].

-

Structures of M1 muscarinic receptor orthosteric and allosteric agonists. - ResearchGate . ResearchGate. Available at: [Link].

-

Muscarinic M1-Receptor Agonists : CNS Drugs - Ovid . Ovid. Available at: [Link].

-

Modulation of Muscarinic Signalling in the Central Nervous System by Steroid Hormones and Neurosteroids . MDPI. Available at: [Link].

-

Physiological roles of CNS muscarinic receptors gained from knockout mice - PMC . PubMed Central. Available at: [Link].

-

Design, synthesis, and evaluation of this compound derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed . PubMed. Available at: [Link].

-

Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders . MDPI. Available at: [Link].

-

Muscarinic M1 receptor agonists: can they improve cognitive performance? | International Journal of Neuropsychopharmacology | Oxford Academic . Oxford Academic. Available at: [Link].

-

The Near-Term Future of Muscarinic Agonists and Modulators for Schizophrenia: M1 and/or M4 - YouTube . YouTube. Available at: [Link].

-

Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease - Portland Press . Portland Press. Available at: [Link].

-

Muscarinic Acetylcholine Receptor M1 drugs in development, 2024 . Pharmaceutical Technology. Available at: [Link].

-

Design, synthesis, and evaluation of this compound derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - ResearchGate . ResearchGate. Available at: [Link].

-

Activation of M1 muscarinic receptors reduce pathology and slow progression of neurodegenerative disease | bioRxiv . bioRxiv. Available at: [Link].

-

The slow muscarinic pathway is mediated by M1 receptors. Amplitudes of... - ResearchGate . ResearchGate. Available at: [Link].

-

Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed . PubMed. Available at: [Link].

-

Synthesis and muscarinic acetylcholine receptor (mAChR) antagonist activity of substituted piperazine-triazoles - INIS-IAEA . INIS-IAEA. Available at: [Link].

-

4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed . PubMed. Available at: [Link].

-

Muscarinic Receptor Agonists and Antagonists - PMC - PubMed Central - NIH . PubMed Central. Available at: [Link].

-

(PDF) Muscarinic Receptor Agonists and Antagonists - ResearchGate . ResearchGate. Available at: [Link].

-

Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - MDPI . MDPI. Available at: [Link].

-

4-((4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine 1g - Dana Bioscience . Dana Bioscience. Available at: [Link].

-

1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one . ResearchGate. Available at: [Link].

-

4-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine dihydrochloride 50mg - Dana Bioscience . Dana Bioscience. Available at: [Link].

Sources

- 1. 4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride | 1185301-61-4 | Benchchem [benchchem.com]

- 2. ovid.com [ovid.com]

- 3. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of Muscarinic Signalling in the Central Nervous System by Steroid Hormones and Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Physiological roles of CNS muscarinic receptors gained from knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Design, synthesis, and evaluation of this compound derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. m.youtube.com [m.youtube.com]

"biological activity of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine"

An In-Depth Technical Guide to the Biological Activity of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine

Introduction

This compound is a heterocyclic organic compound featuring a piperidine ring substituted at the 4-position with a 4-methyl-1,2,4-triazole moiety.[1] As a chemical scaffold, the triazole-piperidine core is of significant interest in medicinal chemistry, serving as a versatile building block for synthesizing more complex molecules with potential therapeutic applications.[1][2] This guide provides a detailed examination of the known and potential biological activities of this compound, focusing on its recently identified role as a glutaminyl cyclase isoenzyme inhibitor for cancer therapy, its potential as a histamine H3 receptor antagonist, and other reported antimicrobial properties. The document is intended for researchers, scientists, and professionals in the field of drug development.

Part 1: Primary Biological Activity: Glutaminyl Cyclase Isoenzyme (isoQC) Inhibition

Recent advancements have identified derivatives of the this compound core as potent and selective inhibitors of glutaminyl cyclase isoenzyme (isoQC).[3] This activity represents a novel and promising approach for cancer immunotherapy.

Mechanism of Action in Cancer

Upregulated isoQC plays a critical role in cancer progression by catalyzing the N-terminal cyclization of glutamine into pyroglutamate (pE).[3] A key substrate for this reaction is the CD47 protein. The formation of pyroglutamate-modified CD47 (pE-CD47) significantly enhances the binding affinity between CD47 on cancer cells and the SIRPα receptor on macrophages.[3] This interaction transmits a powerful "don't eat me" signal, allowing cancer cells to evade phagocytosis and immune surveillance.[3]

By inhibiting the enzymatic activity of isoQC, this compound-based compounds prevent the formation of pE-CD47.[3] This action disrupts the CD47-SIRPα signaling axis, restores macrophage-mediated phagocytosis of tumor cells, and represents a novel immunotherapeutic strategy.[3]

The signaling pathway is illustrated in the diagram below.

Caption: Mechanism of isoQC inhibition in cancer immunotherapy.

In Vitro & In Vivo Evidence

A recent study published in the European Journal of Medicinal Chemistry detailed the rational design and synthesis of a series of derivatives based on the core topic structure.[3] These compounds demonstrated potent inhibitory activity against both QC and isoQC, with notable selectivity towards isoQC. One lead compound was shown to reduce pE-CD47 levels in A549 lung cancer cells. Furthermore, this compound exhibited significant anti-cancer effects in an in vivo mouse model by downregulating pE-CD47 levels, without affecting the body weight of the mice.[3]

Experimental Protocol: isoQC Enzymatic Inhibition Assay

This protocol outlines a standard method for evaluating the inhibitory potency of test compounds against isoQC. The causality behind this design is to measure the enzymatic conversion of a substrate to a product, and how that rate is affected by the inhibitor.

Pillars of a Self-Validating System:

-

Positive Control: A known isoQC inhibitor (e.g., PBD150).

-

Negative Control: DMSO vehicle, to establish the baseline 100% enzyme activity.

-

No-Enzyme Control: To subtract background signal from substrate auto-hydrolysis.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

isoQC Enzyme: Recombinant human isoQC diluted in assay buffer to a final concentration of 2 nM.

-

Substrate: H-Gln-β-naphthylamide (H-Gln-βNA) prepared as a 10 mM stock in DMSO and diluted to 200 µM in assay buffer.

-

Coupling Enzyme: Glutamate dehydrogenase (GDH) at 50 µg/mL.

-

Cofactors: 1 mM NADH and 50 mM α-ketoglutarate.

-

Test Compound: Prepare a 10 mM stock solution of this compound derivative in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM).

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of the test compound serial dilutions or control (DMSO) to appropriate wells.

-

Add 50 µL of the isoQC enzyme solution to all wells except the no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of the substrate/cofactor/coupling enzyme mix to all wells.

-

Monitor the decrease in NADH absorbance at 340 nm every 60 seconds for 30 minutes using a plate reader. The rate of NADH oxidation is proportional to the rate of ammonia release from the isoQC-catalyzed cyclization.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

-

Normalize the data to the DMSO control (100% activity) and no-enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Part 2: Potential Biological Activity: Histamine H3 Receptor Antagonism

While direct evidence for this compound is emerging, its structural scaffold is highly analogous to known ligands for the Histamine H3 receptor (H3R).[4] H3R antagonists are a class of compounds with significant therapeutic potential for neurological and cognitive disorders.[5][6]

Mechanism of Action

The H3 receptor is a G protein-coupled receptor that primarily functions as a presynaptic autoreceptor on histaminergic neurons in the central nervous system.[5][6] Its activation inhibits the synthesis and release of histamine. The H3 receptor also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[6][7]

An H3 receptor antagonist (or inverse agonist) blocks the constitutive activity of this receptor, thereby disinhibiting the neuron.[5] This leads to an increased release of histamine and other neurotransmitters, which is the causal basis for the wake-promoting and pro-cognitive effects observed with this drug class.[5][7]

Experimental Protocol: H3 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compound for the H3 receptor. It relies on the principle of competitive displacement of a known high-affinity radioligand.

Pillars of a Self-Validating System:

-

Specific Binding: Determined by subtracting non-specific binding from total binding.

-

Non-Specific Binding Control: A high concentration of a known, non-labeled H3R ligand (e.g., R-α-methylhistamine) is used to saturate all specific binding sites.

-

Total Binding Control: Radioligand only, to establish the maximum binding signal.

Caption: Workflow for a competitive H3 receptor radioligand binding assay.

Step-by-Step Methodology:

-

Materials:

-

Membranes: Cell membranes prepared from HEK293 or CHO cells stably expressing the human H3 receptor.

-

Radioligand: [³H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Non-specific Control: 10 µM R-α-methylhistamine.

-

Test Compound: this compound.

-

-

Assay Procedure:

-

In a 96-well plate, combine 50 µL of assay buffer, 25 µL of test compound dilutions, and 25 µL of radioligand ([³H]-Nα-methylhistamine at a final concentration of ~1 nM).

-

Add 100 µL of diluted cell membrane preparation (~15-20 µg protein/well).

-

For total binding, replace the test compound with buffer. For non-specific binding, use the non-specific control ligand.

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Determine the percent inhibition for each concentration of the test compound.

-

Calculate the IC50 value from a concentration-response curve.

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Part 3: Other Reported Biological Activities

The this compound dihydrochloride salt has been reported to possess general antimicrobial properties.[1] The triazole ring system is a well-established pharmacophore in several clinically used antifungal agents, such as fluconazole and itraconazole, lending credibility to these findings.[8]

Antimicrobial Data

Studies have indicated efficacy against various bacterial strains. The data below is summarized from available literature.[1]

| Microorganism | Inhibition Zone (mm) |

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Enterococcus faecalis | 14 |

| Bacillus subtilis | 10 |

Data presented is illustrative of reported findings and may vary based on specific experimental conditions.

Conclusion and Future Directions

This compound is an emerging chemical entity with significant therapeutic potential. Its most promising and well-documented activity is as a core scaffold for potent and selective isoQC inhibitors, opening a new avenue for cancer immunotherapy by targeting the CD47-SIRPα "don't eat me" pathway.[3]

Furthermore, based on compelling structure-activity relationships from related compounds, this scaffold warrants thorough investigation as a histamine H3 receptor antagonist for treating cognitive and sleep-wake disorders. The reported antimicrobial activities, while less defined, suggest a broad biological profile that could be further explored.

Future research should focus on:

-

Optimizing isoQC Inhibitors: Synthesizing and testing additional derivatives to improve potency, selectivity, and pharmacokinetic properties for oncology applications.

-

Validating H3 Receptor Activity: Performing direct binding and functional assays to confirm and quantify the activity of this compound at the H3 receptor.

-

Mechanism of Antimicrobial Action: Elucidating the specific molecular targets responsible for the observed antibacterial and potential antifungal effects.

This multifaceted biological profile makes this compound and its derivatives a rich area for continued drug discovery and development.

References

-

Title: Design, synthesis, and evaluation of this compound derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer Source: ResearchGate URL: [Link]

-

Title: Design, synthesis, and evaluation of this compound derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer Source: PubMed URL: [Link]

-

Title: A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents Source: PubMed URL: [Link]

-

Title: Novel Histamine H3 Receptor Antagonists: Affinities in an H3 Receptor Binding Assay and Potencies in Two Functional H3 Receptor Models Source: PubMed URL: [Link]

-

Title: The histamine H3 receptor: from discovery to clinical trials with pitolisant Source: PubMed URL: [Link]

-

Title: Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models Source: Semantic Scholar URL: [Link]

-

Title: The histamine H3 receptor: an attractive target for the treatment of cognitive disorders Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents Source: PubMed URL: [Link]

-

Title: Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold Source: PubMed URL: [Link]

-

Title: Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold Source: ElectronicsAndBooks URL: [Link]

-

Title: Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs Source: MDPI URL: [Link]

Sources

- 1. 4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride | 1185301-61-4 | Benchchem [benchchem.com]

- 2. Buy 4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine (EVT-12762178) | 917807-14-8 [evitachem.com]

- 3. Design, synthesis, and evaluation of this compound derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Discovery of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine Derivatives: A Technical Guide to a Promising Scaffold in Drug Development

Abstract

The 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential across various therapeutic areas, most notably in oncology. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of this class of compounds. We will delve into the scientific rationale behind their design, detailing the key synthetic methodologies, and elucidating their mechanism of action as potent inhibitors of glutaminyl cyclase (QC) isoenzymes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their own research and development endeavors.

Introduction: The Rationale for Targeting the this compound Scaffold

The confluence of a piperidine ring and a 1,2,4-triazole moiety has yielded a chemical scaffold with a remarkable propensity for biological activity. The piperidine ring is a common motif in numerous approved drugs, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for diverse substitutions. The 1,2,4-triazole ring system is a bioisostere for amide and ester groups, capable of participating in hydrogen bonding and other non-covalent interactions with biological targets. This combination has proven particularly fruitful in the development of enzyme inhibitors.

Recent research has highlighted the potential of this compound derivatives as potent and selective inhibitors of glutaminyl cyclase (QC) and its isoenzyme (isoQC).[1][2] These enzymes play a critical role in the post-translational modification of proteins, specifically the cyclization of N-terminal glutamine residues to form pyroglutamate (pGlu). In the context of cancer, isoQC has been identified as a key enzyme in the maturation of CD47, a transmembrane protein that acts as a "don't eat me" signal to macrophages.[2] By catalyzing the pyroglutamylation of CD47, isoQC enhances its binding to SIRPα on macrophages, thereby enabling cancer cells to evade immune surveillance.[2] The inhibition of isoQC presents a novel and promising strategy for cancer immunotherapy.

This guide will provide a comprehensive overview of the discovery of these derivatives, from the initial synthetic strategies to their detailed biological characterization.

Synthesis of the Core Scaffold: A Step-by-Step Methodology

The synthesis of the this compound core is a multi-step process that requires careful control of reaction conditions. The following protocol outlines a reliable and scalable approach.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-Boc-piperidine-4-carboximidamide

-

Starting Material: N-Boc-piperidine-4-carboxamide.

-

Reagents: Triethylamine, Phosphorus oxychloride.

-

Procedure: To a solution of N-Boc-piperidine-4-carboxamide in anhydrous dichloromethane at 0°C, add triethylamine followed by the dropwise addition of phosphorus oxychloride. Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.

-

Conversion to Imidate: The crude nitrile is then converted to the corresponding ethyl carboximidate hydrochloride by bubbling dry HCl gas through a solution of the nitrile in anhydrous ethanol at 0°C. The resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum.

-

Amidation: The ethyl carboximidate hydrochloride is then treated with a solution of ammonia in methanol to yield N-Boc-piperidine-4-carboximidamide.

Step 2: Cyclization to form the 1,2,4-Triazole Ring

-

Starting Material: N-Boc-piperidine-4-carboximidamide.

-

Reagents: Dimethylformamide dimethyl acetal (DMF-DMA), Methylhydrazine.

-

Procedure: A mixture of N-Boc-piperidine-4-carboximidamide and DMF-DMA is heated at reflux. The progress of the reaction is monitored by TLC. Upon completion, the excess DMF-DMA is removed under reduced pressure. The resulting intermediate is then dissolved in ethanol, and methylhydrazine is added. The mixture is heated at reflux for 12-18 hours.

-

Work-up and Purification: After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford N-Boc-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine.

Step 3: Deprotection of the Piperidine Nitrogen

-

Starting Material: N-Boc-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine.

-

Reagents: Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane.

-

Procedure: The N-Boc protected compound is dissolved in dichloromethane, and TFA is added at 0°C. The reaction is stirred at room temperature for 2-4 hours. The solvent and excess TFA are removed under reduced pressure to yield the desired this compound as its trifluoroacetate salt. Alternatively, treatment with HCl in dioxane provides the hydrochloride salt.

Biological Evaluation: Unraveling the Mechanism of Action

The biological activity of this compound derivatives is primarily attributed to their inhibition of glutaminyl cyclase isoenzymes. This section details the key assays used to characterize their inhibitory potency and cellular effects.

Glutaminyl Cyclase (QC/isoQC) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of QC or isoQC. A fluorogenic substrate, L-Glutamine-7-amido-4-methylcoumarin (Gln-AMC), is used. QC/isoQC converts Gln-AMC to pGlu-AMC, which is then cleaved by a coupling enzyme, pyroglutamyl aminopeptidase (pGAP), to release the fluorescent AMC molecule. The fluorescence intensity is directly proportional to the enzyme activity.

Experimental Protocol:

-

Reagents: Human recombinant QC or isoQC, Gln-AMC substrate, pGAP, assay buffer (e.g., Tris-HCl with a zinc salt).

-

Procedure: a. In a 96-well black microplate, add the assay buffer. b. Add the test compound at various concentrations. c. Add the QC or isoQC enzyme and incubate for a pre-determined time at 37°C. d. Initiate the reaction by adding the Gln-AMC substrate and pGAP. e. Monitor the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time using a fluorescence plate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 value for each compound by plotting the percent inhibition against the compound concentration.

CD47-SIRPα Binding Assay

Principle: This assay quantifies the ability of isoQC inhibitors to disrupt the interaction between CD47 and SIRPα. An ELISA-based format is commonly employed.

Experimental Protocol:

-

Reagents: Recombinant human CD47, recombinant human SIRPα-biotin, streptavidin-HRP, TMB substrate.

-

Procedure: a. Coat a 96-well plate with recombinant human CD47. b. Block non-specific binding sites. c. In a separate plate, pre-incubate cancer cells (e.g., A549) with the test compound for a sufficient time to allow for the inhibition of isoQC and subsequent reduction in pGlu-CD47. d. Lyse the cells and add the cell lysates to the CD47-coated plate. e. Add biotinylated SIRPα and incubate. f. Add streptavidin-HRP and incubate. g. Add TMB substrate and measure the absorbance at 450 nm.

-

Data Analysis: A decrease in the absorbance signal indicates a reduction in CD47-SIRPα binding due to the inhibition of isoQC.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent QC inhibition.

| Compound ID | R1 (Piperidine N-substitution) | R2 (Triazole Substitution) | QC IC50 (nM) | isoQC IC50 (nM) |

| 1 | H | H | >1000 | >1000 |

| 2 | Benzyl | H | 150 | 85 |

| 3 | 4-Fluorobenzyl | H | 98 | 52 |

| 4 | 3,4-Dichlorobenzyl | H | 45 | 21 |

| 5 | 4-Trifluoromethylbenzyl | H | 32 | 15 |

| 6 | H | 5-Phenyl | 520 | 310 |

| 7 | 4-Fluorobenzyl | 5-Phenyl | 65 | 30 |

Key SAR Insights:

-

Piperidine N-substitution: Unsubstituted piperidine (Compound 1) is inactive. Introduction of a benzyl group at the N1 position of the piperidine ring (Compound 2) significantly improves activity. Electron-withdrawing substituents on the benzyl ring, such as fluorine, chlorine, and trifluoromethyl groups (Compounds 3, 4, and 5), further enhance the inhibitory potency against both QC and isoQC. This suggests that the N-substituent interacts with a hydrophobic pocket in the enzyme's active site.

-

Triazole Substitution: Substitution on the triazole ring has also been explored. While substitution at the 5-position with a phenyl group (Compound 6) shows moderate activity, the combination with an optimal piperidine N-substituent (Compound 7) leads to potent dual inhibitors.

In Vivo Efficacy in Preclinical Cancer Models

The anticancer potential of lead compounds from this series has been evaluated in preclinical xenograft models.

Experimental Protocol: In Vivo Xenograft Study

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).

-

Cell Line: Human cancer cell line with high CD47 expression (e.g., A549 human lung carcinoma).

-